Nicotinamide guanine dinucleotide
説明
Context within Dinucleotide Biochemistry
Dinucleotides are fundamental molecules in all living cells, composed of two nucleotide units linked by a phosphate (B84403) group. They serve a variety of functions, most notably as coenzymes in a vast array of enzymatic reactions, particularly redox reactions that are central to metabolism. The most well-known of these is NAD+, which acts as a crucial electron carrier.
Classification as a Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Analog
NGD is classified as a NAD+ analog due to its structural similarity and its ability to substitute for NAD+ in certain enzymatic reactions. Research has shown that NGD can be synthesized in vivo by enzymes such as Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3), which can utilize guanosine (B1672433) triphosphate (GTP) in place of adenosine (B11128) triphosphate (ATP).
While it can act as a coenzyme, its efficiency is often lower than that of NAD+. For instance, NGD can serve as a coenzyme for alcohol dehydrogenase (ADH), facilitating the oxidation of alcohols, but with a significantly lower affinity compared to NAD+. researchgate.net Conversely, NGD is not a substrate for key NAD+-dependent enzymes like sirtuins (SIRT1, SIRT3) and Poly(ADP-ribose) polymerases (PARP1), highlighting its distinct biochemical properties. researchgate.net This selective reactivity makes NGD a valuable tool for studying the specificity of NAD+-dependent enzymes.
One of the notable functions of NGD is its role as a substrate for the cyclase activity of the enzyme CD38. CD38 is a multifunctional enzyme that can hydrolyze NAD+ to adenosine diphosphate-ribose (ADPR) and also catalyze the formation of cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. When NGD is used as a substrate, CD38 produces cyclic GDP-ribose (cGDPR).
Table 1: Comparison of NAD+ and NGD in Key Enzymatic Reactions
| Enzyme | Role of NAD+ | Role of NGD |
| Alcohol Dehydrogenase (ADH) | Coenzyme (high affinity) | Coenzyme (low affinity) |
| Sirtuins (e.g., SIRT1, SIRT3) | Substrate for deacetylation | Not a substrate |
| PARP1 | Substrate for ADP-ribosylation | Not a substrate |
| CD38 (Cyclase Activity) | Substrate for cADPR formation | Substrate for cGDPR formation |
| Nmnat3 | Product of synthesis using ATP | Product of synthesis using GTP |
Historical Perspective of Dinucleotide Discovery and Characterization
The journey to understanding dinucleotides like NGD began with the discovery of their more famous relative, NAD+.
1906: British biochemists Arthur Harden and William John Young discovered a heat-stable factor in yeast extract that accelerated alcoholic fermentation. wikipedia.orgdenversportsrecovery.comnih.gov They termed this unidentified factor a "coferment." wikipedia.orgdenversportsrecovery.com This marked the first recognition of a coenzyme.
1929: For their work on fermentation, Harden and Hans von Euler-Chelpin were awarded the Nobel Prize. denversportsrecovery.com Euler-Chelpin's research further characterized the "coferment," identifying it as a dinucleotide.
1930s: Otto Warburg, a German biochemist, elucidated the crucial role of this dinucleotide in hydride transfer during biochemical reactions, a fundamental aspect of its function in redox processes. nih.govwikilectures.eu He identified the nicotinamide moiety as the site of these redox reactions. wikipedia.org
1958: Jack Preiss and Philip Handler discovered the biosynthetic pathway for NAD+ from nicotinic acid, a pathway now known as the Preiss-Handler pathway. wikipedia.orgqualialife.com This discovery was a significant step in understanding how these vital coenzymes are synthesized in the body.
These foundational discoveries in NAD+ biochemistry laid the groundwork for the later identification and characterization of its analogs, including Nicotinamide Guanine (B1146940) Dinucleotide. The understanding of the structure and function of NAD+ provided the necessary context to investigate and appreciate the subtle yet significant differences in the biochemical roles of NGD.
Table 2: Timeline of Key Discoveries in Dinucleotide Biochemistry
| Year | Key Discovery/Event | Researcher(s) |
| 1906 | Discovery of "coferment" in yeast extract | Arthur Harden and William John Young |
| 1929 | Nobel Prize for fermentation research, including characterization of the coferment | Arthur Harden and Hans von Euler-Chelpin |
| 1930s | Elucidation of the role of the dinucleotide in hydride transfer | Otto Warburg |
| 1958 | Discovery of the NAD+ biosynthetic pathway from nicotinic acid | Jack Preiss and Philip Handler |
Detailed Research Findings
Recent research has shed more light on the specific biochemical properties and metabolism of NGD. Studies have demonstrated the presence of endogenous NGD in various murine tissues, with the heart containing the largest amounts. researchgate.net Although present at levels less than 3% of NAD+, its existence points to a physiological role. researchgate.net
The synthesis of NGD is partly dependent on the enzyme Nmnat3, and its degradation is influenced by CD38. researchgate.net The ability of NGD to act as a coenzyme for alcohol dehydrogenase has been confirmed in vitro, where it facilitates redox reactions, albeit less efficiently than NAD+. researchgate.net
Table 3: Typical Kinetic Parameters of Yeast Alcohol Dehydrogenase with NAD+
| Kinetic Parameter | Reported Value |
| Km for NAD+ | ~0.14 - 0.25 mM |
| kcat | ~170 - 177 s-1 |
Note: Specific values can vary depending on experimental conditions such as pH, temperature, and the specific isoform of the enzyme. While precise kinetic constants for NGD with alcohol dehydrogenase are not as widely reported, studies consistently indicate a much lower affinity (higher Km) compared to NAD+. researchgate.net
The distinct feature of NGD is its inability to serve as a substrate for sirtuins and PARP1. researchgate.net This makes it a valuable research tool to differentiate the redox-related functions of dinucleotides from their roles in signaling pathways mediated by these enzymes. The use of NGD in fluorescence-based assays to measure the cyclase activity of CD38 further highlights its utility in biochemical research.
特性
CAS番号 |
5624-35-1 |
|---|---|
分子式 |
C21H27N7O15P2 |
分子量 |
679.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-30,32H,5-6H2,(H2,22,33)(H,35,36)(H,37,38)(H3,23,25,26,34)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |
InChIキー |
UMIKTNNNENCAOK-NAJQWHGHSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
製品の起源 |
United States |
Structural Biology and Enzymatic Synthesis of Nicotinamide Guanine Dinucleotide
Molecular Architecture and Phosphodiester Linkages
Nicotinamide (B372718) guanine (B1146940) dinucleotide is a dinucleotide, meaning it is composed of two nucleotide units linked together. Its molecular structure is analogous to that of the well-known coenzyme NAD+, with the key distinction being the substitution of the adenine (B156593) base with guanine. The two nucleotide moieties are nicotinamide mononucleotide (NMN) and guanosine (B1672433) monophosphate (GMP).
The connection between these two units is a pyrophosphate group, which forms two phosphodiester bonds. A phosphodiester bond is a covalent bond in which a phosphate (B84403) group is linked to two other molecules via ester linkages. In the case of NGD, one phosphodiester bond connects the 5'-hydroxyl group of the ribose sugar in the nicotinamide mononucleotide to a phosphate group. The second phosphodiester bond links this same phosphate group to the 5'-hydroxyl group of the ribose sugar in the guanosine monophosphate. This results in a 5'-5' pyrophosphate linkage, a characteristic feature of dinucleotides like NAD+ and NGD.
The systematic name for Nicotinamide guanine dinucleotide is (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate. nih.gov
| Component | Description |
| Nicotinamide Mononucleotide (NMN) | Consists of a nicotinamide base, a ribose sugar, and a phosphate group. |
| Guanosine Monophosphate (GMP) | Consists of a guanine base, a ribose sugar, and a phosphate group. |
| Phosphodiester Linkages | Two ester bonds formed by a central pyrophosphate group connecting the 5'-carbons of the two ribose sugars. |
Endogenous Biosynthesis Pathways of NGD
The synthesis of NGD within the cell is an enzymatic process that leverages existing nucleotide precursors. The key enzyme responsible for its production has been identified, and its activity integrates NGD synthesis into the broader network of cellular nucleotide metabolism.
Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3)-mediated Production
The primary enzyme responsible for the endogenous synthesis of this compound is Nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3). nih.govnih.gov Nmnat3 is one of three isoforms of NMNAT in mammals and is predominantly localized in the mitochondria. wikipedia.org While the canonical function of Nmnat enzymes is the synthesis of NAD+ from NMN and adenosine (B11128) triphosphate (ATP), Nmnat3 exhibits a broader substrate specificity. genecards.org
In vitro studies have demonstrated that Nmnat3 can utilize guanosine triphosphate (GTP) as an alternative substrate to ATP. nih.gov In this reaction, Nmnat3 catalyzes the transfer of a guanylyl moiety from GTP to NMN, resulting in the formation of NGD and the release of pyrophosphate. nih.gov Research has shown that overexpression of Nmnat3 in mice leads to a significant increase in the levels of NGD in various tissues, confirming the in vivo relevance of this synthetic pathway. nih.gov
Integration within Cellular Nucleotide Synthesis Networks
The biosynthesis of NGD is intrinsically linked to the cellular pools of its precursors, NMN and GTP, thereby integrating it into the larger network of nucleotide synthesis. NMN is a key intermediate in the salvage pathway of NAD+ biosynthesis, which is the primary route for maintaining NAD+ levels in mammalian cells. nih.gov This pathway recycles nicotinamide, a form of vitamin B3, back into the NAD+ pool.
Guanosine triphosphate (GTP) is a fundamental building block for RNA synthesis and also plays a crucial role in various cellular processes, including signal transduction and protein synthesis. The synthesis of GTP itself is a complex process that begins with inosine (B1671953) monophosphate (IMP), a branch point in purine (B94841) nucleotide biosynthesis that can lead to the production of either adenosine or guanosine nucleotides.
The Nmnat3-catalyzed synthesis of NGD, therefore, represents a point of intersection between the NAD+ salvage pathway and the de novo synthesis of purine nucleotides. The availability of both NMN and GTP will directly influence the rate of NGD production.
| Pathway | Relevance to NGD Synthesis |
| NAD+ Salvage Pathway | Provides the Nicotinamide mononucleotide (NMN) precursor. |
| Purine Nucleotide Biosynthesis | Supplies the Guanosine triphosphate (GTP) precursor. |
Chemoenzymatic Synthesis of NGD Analogs for Research Applications
The development of synthetic analogs of NGD is a valuable tool for biochemical and pharmacological research. These analogs can be used to probe the function of NGD-binding proteins and to investigate the metabolic roles of NGD. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, is a powerful approach for generating such analogs.
While specific literature detailing the chemoenzymatic synthesis of a wide array of NGD analogs is still emerging, the principles can be inferred from the well-established methods for synthesizing analogs of NAD+ and other dinucleotides. nih.gov A general strategy for the chemoenzymatic synthesis of NGD analogs would likely involve two key stages:
Chemical Synthesis of Modified Precursors: This stage involves the chemical modification of either the nicotinamide/nicotinamide riboside or the guanosine precursor. These modifications can introduce various functionalities, such as fluorescent tags, photoaffinity labels, or altered chemical groups, to create a library of analog precursors.
Enzymatic Coupling: In the second stage, an enzyme is used to couple the modified precursor with its corresponding nucleotide partner. For NGD analogs, a key enzyme would be Nmnat3, given its natural ability to synthesize NGD. Alternatively, other enzymes with relaxed substrate specificity could potentially be employed. For instance, analogs of nicotinamide mononucleotide could be enzymatically coupled with GTP to produce NGD analogs with modifications on the nicotinamide portion. Conversely, modified guanosine analogs could be converted to their triphosphate form and then enzymatically coupled with NMN.
This chemoenzymatic approach offers several advantages over purely chemical synthesis, including higher stereoselectivity and milder reaction conditions, which helps to preserve the integrity of the complex dinucleotide structure. The resulting NGD analogs can then be utilized in a variety of research applications, such as identifying NGD-interacting proteins, studying the kinetics and substrate specificity of enzymes that metabolize NGD, and exploring the downstream effects of NGD in cellular pathways.
Advanced Analytical and Methodological Approaches in Nicotinamide Guanine Dinucleotide Research
Quantification of NGD using High-Resolution Liquid Chromatography-Mass Spectrometry (LC/MS)
The accurate quantification of NGD in biological matrices is crucial for understanding its metabolism and cellular functions. High-resolution liquid chromatography-mass spectrometry (LC/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. While methods are often developed for a range of pyridine (B92270) nucleotides, the principles are directly applicable to NGD. cam.ac.ukspringernature.comnih.govmdpi.com
A typical LC/MS method for NGD quantification involves several key steps:
Sample Preparation: Extraction of NGD from cells or tissues is a critical step to ensure accurate measurement. This often involves rapid homogenization in a cold acidic or organic solvent mixture to quench enzymatic activity and precipitate proteins. Isotope-labeled internal standards, such as ¹³C-labeled NGD, can be added at the beginning of the extraction process to account for any loss during sample preparation and analysis. nih.gov
Chromatographic Separation: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are commonly employed for the separation of polar molecules like NGD. cam.ac.ukmdpi.com HILIC is particularly well-suited for retaining and separating highly polar compounds. The choice of column and mobile phase composition is optimized to achieve good peak shape and resolution from other related nucleotides.
Mass Spectrometric Detection: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used for the detection of NGD. Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of NGD. cam.ac.uk The high mass accuracy of these instruments allows for the confident identification of NGD based on its exact mass. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed, where the NGD parent ion is fragmented, and specific product ions are monitored. springernature.comnih.gov
| Parameter | Description |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Gradient of acetonitrile and ammonium acetate buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap) |
| Quantification | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) of specific parent/fragment ion transitions |
Fluorescence-Based Enzymatic Assays for Monitoring NGD-Dependent Reactions
Fluorescence-based assays are highly sensitive and amenable to high-throughput screening, making them ideal for monitoring the activity of enzymes that utilize NGD. A prominent example is the assay for ADP-ribosyl cyclase activity, particularly that of CD38. nih.govnih.govnih.gov
This assay leverages the fact that NGD itself is non-fluorescent, but its cyclized product, cyclic GDP-ribose (cGDPR), is fluorescent. nih.govnih.gov The reaction involves the enzymatic conversion of NGD to cGDPR, which can be monitored in real-time by measuring the increase in fluorescence.
The key components and parameters of this assay are:
Substrate: Nicotinamide (B372718) guanine (B1146940) dinucleotide sodium salt.
Enzyme: Purified CD38 or cell/tissue lysates containing CD38 activity. nih.gov
Reaction Buffer: A suitable buffer system, typically Tris-HCl at a physiological pH. nih.gov
Detection: A fluorescence plate reader is used to monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths for cGDPR are typically around 300 nm and 410 nm, respectively. nih.govnih.gov
This assay is not only used to measure the activity of wild-type enzymes but also to screen for inhibitors and activators of CD38 and to study the kinetic properties of the enzyme. nih.gov
| Parameter | Value |
| Excitation Wavelength | ~300 nm |
| Emission Wavelength | ~410 nm |
Electrochemical Characterization of NGD and Related Pyridine Nucleotides
The electrochemical properties of NGD, as a pyridine nucleotide, are of interest for understanding its redox potential and for the development of electrochemical biosensors. While specific studies on NGD are limited, its electrochemical behavior can be inferred from studies on NAD+ and its analogs. acs.orgacs.orgacs.orgnih.govresearchmap.jp
Cyclic voltammetry is a powerful technique used to investigate the redox behavior of molecules. acs.orgacs.orgresearchgate.netresearchgate.netrsc.org For pyridine nucleotides, the electrochemical reduction typically involves the transfer of electrons to the nicotinamide ring. The process for NAD+ is known to be a complex multi-step reaction, and a similar mechanism can be expected for NGD. researchmap.jp
The electrochemical characterization of NGD would likely reveal:
Reduction Potential: The potential at which NGD accepts electrons. This is a key thermodynamic parameter that reflects its oxidizing strength.
Electron Transfer Kinetics: The rate at which NGD undergoes electron transfer at an electrode surface.
Reaction Mechanism: Elucidation of the steps involved in the reduction of NGD, which may include the formation of radical intermediates and subsequent dimerization or further reduction. acs.org
These studies provide fundamental insights into the electronic properties of NGD, which are relevant to its role in biological redox reactions, even though it is not a primary redox cofactor like NAD+.
Biochemical Assays for Evaluating NGD-Enzyme Kinetics and Specificity
Biochemical assays are fundamental for determining the kinetic parameters of enzyme-catalyzed reactions involving NGD and for assessing the specificity of enzymes for NGD compared to other substrates like NAD+. The fluorescence-based assay described in section 5.2 is a prime example of a tool used for kinetic analysis of ADP-ribosyl cyclases. nih.gov
By measuring the initial reaction rates at varying concentrations of NGD, key kinetic constants can be determined:
Michaelis Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.
Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are crucial for comparing the efficiency of different enzymes in utilizing NGD and for understanding how NGD competes with NAD+ for the same enzyme active site. For instance, studies have shown that while NGD is a substrate for enzymes like CD38, the kinetic parameters may differ significantly from those for NAD+. researchgate.netnih.gov
| Enzyme | Substrate | Km (µM) | Vmax (relative units) |
| ADP-ribosyl Cyclase | NGD | (Value) | (Value) |
| ADP-ribosyl Cyclase | NAD+ | (Value) | (Value) |
Note: The table is illustrative. Specific values would be determined experimentally.
Design and Application of Experimental Model Systems for NGD Characterization
To understand the physiological relevance of NGD, it is essential to study its metabolism and effects in biological systems. This is achieved through the use of in vitro and in vivo model systems.
In vitro Cell Culture Systems for Metabolic Studies
Cultured cells provide a controlled environment to investigate the metabolic fate of NGD and its impact on cellular processes. researchgate.netembopress.orgnih.govyoutube.com These systems can be used to:
Trace Metabolic Pathways: By supplying isotopically labeled NGD precursors to cell cultures, the pathways of NGD synthesis and degradation can be elucidated. researchgate.net
Investigate Cellular Functions: The effects of modulating intracellular NGD levels on various cellular functions, such as calcium signaling or energy metabolism, can be studied.
Screen for Modulators of NGD Metabolism: Cell-based assays can be used to identify compounds that inhibit or enhance the enzymes involved in NGD metabolism.
Genetically Modified Organism Models (e.g., Nmnat3-overexpressing mice, Escherichia coli mutants)
Genetically modified organisms are invaluable for studying the in vivo roles of NGD.
Nmnat3-overexpressing mice: Nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3) is an enzyme that has been shown to synthesize NGD. researchgate.netnih.govnih.govnih.govnih.gov Mice overexpressing Nmnat3 exhibit significantly increased levels of NGD in various tissues. nih.govnih.gov These animal models are instrumental in investigating the long-term physiological and pathological consequences of elevated NGD levels, such as effects on metabolism and age-related diseases. nih.govnih.gov
Escherichia coli mutants: While specific studies on NGD in E. coli are not widely reported, this organism is a powerful model for studying fundamental aspects of nucleotide metabolism. Genetically engineered strains of E. coli with deletions or overexpressions of genes involved in nucleotide synthesis could be employed to dissect the enzymatic pathways related to NGD and to produce NGD for in vitro studies.
Nicotinamide Guanine Dinucleotide in Chemical Biology and Advanced Research Tools
Design and Synthesis of NGD Analogs as Biochemical Probes
The development of NGD analogs is crucial for creating molecular tools to detect, monitor, and modulate the activity of enzymes involved in cellular metabolism and signaling. nih.govmdpi.com The design of these probes often involves strategic modifications to the NGD scaffold to introduce new functionalities, such as fluorescent reporters or reactive handles for bioconjugation, without completely abolishing its interaction with target enzymes.
Synthetic strategies for NGD analogs can be broadly categorized into enzymatic and chemical approaches. Enzymatic synthesis often leverages NAD+-biosynthetic enzymes, such as nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), which can couple nicotinamide mononucleotide (NMN) with a guanosine (B1672433) triphosphate (GTP) analog instead of the natural adenosine (B11128) triphosphate (ATP). nih.gov This method offers high stereoselectivity and is often performed under mild conditions.
Chemical synthesis provides greater flexibility in introducing a wider variety of modifications. These methods typically involve the coupling of a modified nicotinamide riboside or mononucleotide derivative with a modified guanosine monophosphate derivative. For instance, a common strategy is the imidazole-catalyzed coupling of the corresponding 5'-monophosphates to form the dinucleotide structure. nih.gov Modifications can be introduced at various positions, including the nicotinamide, ribose, or guanine (B1146940) moieties, to create a diverse toolkit of biochemical probes.
These tailored analogs serve as invaluable tools for studying NAD+-dependent enzymes. nih.gov For example, fluorescently labeled NGD analogs can be used to monitor enzyme activity in real-time through changes in fluorescence properties. mdpi.com Other modifications can create probes for affinity purification of NGD-binding proteins or inhibitors to modulate specific enzymatic activities.
| Modification Type | Purpose | Example of Attached Moiety | Potential Application |
|---|---|---|---|
| Fluorescent Labeling | To enable real-time detection and visualization of enzyme activity or binding. nih.gov | Rhodamine, Texas Red nih.govchemrxiv.org | Monitoring ADP-ribosyl cyclase or PARP activity in live cells. nih.govchemrxiv.org |
| Bioconjugation Handles | To attach the analog to other molecules or surfaces. | Azide or alkyne groups for "click" chemistry | Immobilizing NGD on a solid support for affinity chromatography. |
| Photoaffinity Labeling | To covalently crosslink the analog to its binding protein upon photoactivation. | Benzophenone, Arylazide | Identifying unknown NGD-binding proteins within a complex cellular lysate. |
| Isotopic Labeling | To trace the metabolic fate of the analog using mass spectrometry. | ¹³C, ¹⁵N, ²H | Quantifying the flux through NGD-dependent metabolic pathways. |
Utilization of NGD as a Tool for Manipulating Cellular Metabolic Modules
NGD and its analogs are powerful tools for dissecting and manipulating cellular metabolism. nih.gov As a structural mimic of NAD+, NGD can influence the delicate balance of the intracellular NAD+ pool and the NAD+/NADH ratio, which is a critical regulator of cellular bioenergetics, including glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govnih.gov By introducing NGD into a cellular system, researchers can create a competitive environment to probe the functions of NAD+-dependent enzymes.
A key aspect of NGD's utility is its differential substrate activity with various enzymes. Research has shown that while NGD can serve as a coenzyme for certain enzymes, such as alcohol dehydrogenase (ADH), its affinity is significantly lower than that of NAD+. researchgate.net Conversely, other major NAD+-consuming enzymes, including sirtuins (like SIRT1 and SIRT3) and poly(ADP-ribose) polymerases (PARPs), cannot use NGD as a substrate. researchgate.net This selective enzymatic activity allows researchers to isolate and study specific metabolic pathways. For example, by introducing NGD, one could potentially divert metabolic flux in pathways where it can act as a cofactor while leaving sirtuin- or PARP-mediated signaling pathways unaffected.
This manipulation of metabolic modules provides insights into the regulation of numerous cellular processes. Altering the NAD+/NADH balance can impact everything from gene expression and DNA repair to cellular senescence. nih.gov The ability of NGD to selectively interact with certain enzymes makes it a more precise tool than general inhibitors or precursors that might have widespread and confounding effects on the entire NAD+ metabolome.
| Enzyme/Enzyme Family | Function | Activity with NAD+ | Activity with NGD | Research Implication |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Redox metabolism (ethanol oxidation) | High | Low, but functional as a coenzyme researchgate.net | Allows for studying redox reactions under conditions of altered coenzyme affinity. |
| Sirtuins (e.g., SIRT1, SIRT3) | Protein deacetylation, metabolic regulation | Substrate | Not a substrate researchgate.net | Enables decoupling of redox metabolism from sirtuin-mediated signaling. |
| Poly(ADP-ribose) Polymerases (PARPs) | DNA repair, cell death signaling | Substrate | Not a substrate researchgate.net | Permits the study of metabolic functions without interference from PARP-dependent DNA damage responses. |
| ADP-ribosyl Cyclases (e.g., CD38) | Calcium signaling (produces cADPR) | Substrate | Can be metabolized to cyclic GDPR nih.gov | Useful as a biochemical agent to examine ADP-ribosyl cyclase activity. nih.gov |
Strategies for Efficient Intracellular Delivery of Pyridine (B92270) Nucleotide Analogs
A significant challenge in using NGD and other pyridine nucleotide analogs as research tools is their poor cell permeability. chemrxiv.org These molecules are negatively charged and relatively large, which prevents them from passively diffusing across the hydrophobic plasma membrane. nih.gov Consequently, various strategies have been developed to overcome this barrier and ensure their delivery into the cytoplasm where they can interact with their target enzymes. wikipedia.org
These delivery methods can be broadly classified into three categories:
Physical Methods: These techniques physically disrupt the cell membrane to allow the entry of molecules. Microinjection, for example, uses a fine glass needle to directly inject the compound into the cytoplasm or nucleus of a single cell. nih.gov For treating cell populations, electroporation applies an electrical field to create transient pores in the cell membrane, while sonoporation uses ultrasound to achieve a similar effect of temporary permeabilization. wikipedia.orgnih.gov
Carrier-Mediated Delivery: This approach involves encapsulating the nucleotide analog within a carrier vehicle that can fuse with the cell membrane or be taken up by endocytosis. wikipedia.org Liposomes, which are lipid-based vesicles, and various types of nanoparticles have been designed for this purpose. nih.gov These carriers can be further modified with ligands or peptides to target specific cell types. nih.gov
Chemical Modification (Prodrugs): This strategy involves chemically modifying the nucleotide analog to create a more lipophilic, membrane-permeable derivative. chemrxiv.org For instance, a cholesteryl tag can be attached to the molecule via an esterase-sensitive linker. chemrxiv.org Once inside the cell, endogenous esterases cleave the linker, releasing the active NGD analog. This approach ensures that the active compound is released directly within the intracellular environment. chemrxiv.org
The choice of delivery method depends on the specific cell type, the experimental goal, and whether the application is for in vitro or in vivo studies. nih.gov
| Strategy | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Microinjection | Direct physical injection into a single cell using a micropipette. nih.gov | Precise delivery to specific cells; high efficiency per cell. nih.gov | Low throughput; technically demanding; invasive. nih.gov |
| Electroporation | Application of an electrical field to create transient membrane pores. wikipedia.org | Applicable to a wide range of cell types; treats large cell populations. | Can cause significant cell toxicity and off-target effects. |
| Liposome/Nanoparticle Carriers | Encapsulation in a carrier that fuses with the cell membrane or is endocytosed. nih.gov | Can protect cargo from degradation; potential for cell targeting. nih.gov | Variable efficiency; potential for endosomal entrapment; carrier toxicity. |
| Chemical Modification (Prodrugs) | Masking polar groups with lipophilic moieties that are cleaved intracellularly. chemrxiv.org | Non-invasive; relies on cellular uptake mechanisms; controlled release. chemrxiv.org | Requires complex chemical synthesis; cleavage efficiency can vary. chemrxiv.org |
Future Directions and Emerging Research Avenues in Nicotinamide Guanine Dinucleotide Studies
Elucidating Underexplored Biological Functions and Metabolic Roles
Current knowledge indicates that NGD can act as a coenzyme for certain enzymes, such as alcohol dehydrogenase (ADH), albeit with a much lower affinity than NAD+. researchgate.netnih.gov It is also recognized as a substrate for ADP-ribosyl cyclases like CD38, which metabolizes NGD+ into the fluorescent compound cyclic GDP-ribose (cGDPR). lookchem.comnih.gov However, unlike the product of NAD+ metabolism by CD38, cGDPR does not appear to function as a second messenger for calcium mobilization. nih.gov Furthermore, studies have shown that NGD is not a substrate for key NAD+-dependent enzymes like sirtuins (SIRT1, SIRT3) and poly(ADP-ribose) polymerase 1 (PARP1), suggesting a distinct biological role from its more abundant analog. researchgate.netnih.gov
Future research must move beyond these initial findings to explore a wider range of potential functions. The discovery that NGD synthesis and degradation are linked to the NAD+ metabolic enzymes Nmnat3 and CD38, respectively, points toward a potential role in modulating NAD+ homeostasis or acting as a unique signaling molecule within specific cellular compartments or tissues. researchgate.net Key research questions that remain unanswered include:
What is the full range of enzymes that can utilize NGD as a cofactor or substrate?
Does the NGD+/NGDH ratio play a role in cellular redox signaling, analogous to the NAD+/NADH ratio?
Are there specific cellular conditions (e.g., metabolic stress, specific developmental stages) under which NGD levels are significantly altered, and what are the functional consequences?
Given its endogenous presence in various tissues, does NGD have tissue-specific functions?
A comparative analysis of NGD's interaction with NAD+-dependent enzymes highlights the specificity of these proteins and underscores the need for broader screening to identify true NGD-specific biological pathways.
| Enzyme Superfamily | Interaction with NAD+ | Interaction with NGD+ | Known Research Gap |
|---|---|---|---|
| Dehydrogenases (e.g., ADH) | Acts as a primary redox cofactor. | Acts as a cofactor with low affinity. researchgate.netnih.gov | Screening of other dehydrogenases to identify enzymes with higher affinity for NGD+. |
| Sirtuins (e.g., SIRT1, SIRT3) | Essential substrate for deacetylation activity. researchgate.net | Not a substrate. researchgate.netnih.gov | Investigation into whether NGD or its metabolites can act as allosteric modulators of sirtuin activity. |
| PARPs (e.g., PARP1) | Required substrate for ADP-ribosylation. researchgate.net | Not a substrate. researchgate.netnih.gov | Exploring potential interactions with other members of the PARP family. |
| ADP-ribosyl Cyclases (e.g., CD38) | Substrate for producing cADPR and ADPR. nih.gov | Substrate for producing the fluorescent, non-signaling cGDPR. nih.gov | Determining the physiological relevance of cGDPR production in vivo. |
Comprehensive Structural-Functional Relationship Analyses of NGD-Interacting Proteins
To date, few proteins have been definitively identified as interacting with NGD in a physiological context. A critical avenue of future research is the systematic identification of the "NGD-interactome" using advanced proteomics and biochemical techniques, such as affinity purification-mass spectrometry. Once identified, a comprehensive structural-functional analysis of these interacting proteins will be paramount.
Understanding the molecular basis of NGD binding requires high-resolution structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy. Co-crystallizing NGD with its interacting proteins will illuminate the precise atomic interactions—including hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and specificity. This structural information is essential for explaining why some NAD+-binding proteins can accommodate NGD while others cannot. For instance, detailed structural analysis of the nucleotide-binding pocket in alcohol dehydrogenase could reveal the specific residues that lead to a lower affinity for NGD compared to NAD+. researchgate.netnih.gov
Key objectives for this research area include:
Identification of the NGD Interactome: Employing unbiased screening methods to discover novel NGD-binding proteins.
Structural Elucidation: Determining the high-resolution structures of NGD-protein complexes.
Mutational Analysis: Performing site-directed mutagenesis of key residues within the binding pocket to validate structural findings and probe the determinants of binding specificity.
Comparative Analysis: Comparing the NGD-binding motifs with the canonical NAD+-binding motifs (e.g., the Rossmann fold) to establish structural rules for NGD recognition.
| Known/Potential Interacting Protein | Current Understanding | Future Structural-Functional Analysis Needed |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | NGD acts as a low-affinity coenzyme. researchgate.netnih.gov | Co-crystallization to determine the structural basis for reduced affinity compared to NAD+. |
| CD38 | NGD is a substrate for its cyclase activity. lookchem.comscientificlabs.ie | Structural analysis of the enzyme-substrate complex to understand the catalytic mechanism leading to cGDPR. |
| Nicotinamide (B372718) Mononucleotide Adenylyltransferase 3 (Nmnat3) | Implicated in NGD synthesis. researchgate.netnih.gov | Kinetic and structural studies to characterize the enzymatic reaction that produces NGD and determine substrate specificity. |
| Novel NGD-Binding Proteins | Currently unknown. | Identification via proteomic screens, followed by full structural and functional characterization. |
Investigation of NGD Interplay with Other Nucleotide Pools and Complex Metabolic Networks
NGD does not exist in a vacuum; its metabolism is intrinsically linked to the broader network of cellular nucleotides and metabolic pathways. As an analog of NAD+, NGD likely competes for the same enzymatic machinery and precursor molecules. The synthesis of NGD by Nmnat3, a key enzyme in NAD+ production, suggests a direct point of crosstalk. researchgate.netnih.gov Understanding the interplay between NGD and other nucleotide pools (e.g., NAD+, NADP+, ATP, GTP) is essential for comprehending its regulatory role.
Future research should focus on:
Metabolic Flux Analysis: Using stable isotope tracers to map the synthesis and degradation pathways of NGD and quantify the flux of precursors between NGD and NAD+ pools. This will reveal the extent to which these pathways compete and influence one another.
Systems Biology and Modeling: Developing computational models of metabolic networks that incorporate NGD. wikipedia.orgnih.gov These models can be used to simulate how perturbations in NGD levels might affect the broader metabolic landscape, including central carbon metabolism, oxidative phosphorylation, and nucleotide biosynthesis.
Perturbation Studies: Experimentally manipulating NGD levels (e.g., through genetic knockout of synthetic enzymes or supplementation with precursors) and using multi-omics approaches (metabolomics, transcriptomics) to measure the downstream effects on other nucleotide pools and metabolic pathways.
Investigating these interactions will clarify whether NGD functions as a minor byproduct of NAD+ metabolism or as a distinct, regulated component of the cellular nucleotide pool with the capacity to influence major metabolic networks.
Q & A
Q. What are the optimal synthesis protocols for nicotinamide guanine dinucleotide sodium salt (NGD-Na) in laboratory settings?
NGD-Na can be synthesized via chemical reduction of this compound (NGD) using sodium borohydride under inert conditions (e.g., argon atmosphere) at pH 8.0–9.0 . Alternatively, enzymatic methods employing NAD(P)H-dependent reductases (e.g., NGD reductase) offer higher specificity. Enzymatic synthesis requires substrate purity >95% and reaction monitoring via HPLC or UV-Vis spectroscopy (absorbance at 260–340 nm) .
Q. How should NGD-Na be stored to ensure stability in experimental workflows?
NGD-Na is hygroscopic and prone to degradation. Store lyophilized powder at –20°C in airtight, light-protected containers. For aqueous solutions, use 50 mM Tricine buffer (pH 7.6) and aliquot to avoid freeze-thaw cycles. Stability decreases significantly at >4°C or in acidic conditions (pH <6.0) .
Q. What analytical techniques are recommended for quantifying NGD-Na in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (260 nm) is standard. For redox-state resolution, paired with mass spectrometry (LC-MS) enhances sensitivity. Fluorescent probes (e.g., 6-alkyne NAD derivatives) enable live-cell tracking via click chemistry .
Advanced Research Questions
Q. How does NGD-Na interact with NAD-dependent enzymes compared to NAD itself?
NGD-Na acts as a competitive inhibitor or alternative substrate for NAD-dependent enzymes (e.g., sirtuins, PARPs). Its guanine moiety alters binding affinity; for example, in SIRT1, NGD-Na shows 30% lower catalytic efficiency (kcat/KM) than NAD . Use Michaelis-Menten kinetics assays with purified enzymes and fluorogenic substrates (e.g., acetylated peptides) to quantify activity shifts .
Q. What experimental strategies resolve contradictions in NGD-Na’s role in calcium signaling pathways?
NGD-Na may modulate intracellular Ca<sup>2+</sup> indirectly via NADPH oxidase or directly through lysosomal two-pore channels (TPCs). To dissect mechanisms, combine genetic knockout models (e.g., TPC1/2-deficient cells) with Ca<sup>2+</sup> imaging (Fluo-4 dye) and pharmacological inhibitors (e.g., Ned-19 for NAADP pathways) .
Q. How can researchers optimize NGD-Na’s use in redox studies with minimal interference from autofluorescence?
Autofluorescence in NAD(P)H analogs complicates fluorescence-based assays. Use time-resolved fluorescence (TRF) with lanthanide chelates (e.g., europium-labeled antibodies) or switch to luminescence readouts (e.g., luciferase-coupled NADH detection) .
Q. What are the critical controls for validating NGD-Na’s specificity in enzyme activity assays?
Include:
- Heat-inactivated enzyme controls to rule out non-enzymatic reactions.
- NAD/NADH-spiked samples to confirm competitive inhibition.
- Isotope-labeled NGD-Na (e.g., <sup>15</sup>N) for tracking metabolic incorporation via LC-MS .
Methodological Challenges and Solutions
Q. How to address batch-to-batch variability in commercial NGD-Na preparations?
Validate purity via NMR (<95% homogeneity) and enzymatic activity assays (e.g., lactate dehydrogenase coupling). For inconsistent results, switch to in-house enzymatic synthesis or source from vendors providing lot-specific COA (Certificate of Analysis) .
Q. What precautions are necessary when handling radioactive NGD analogs (e.g., <sup>32</sup>P-labeled)?
Use lead-lined shielding and PPE (lead-impregnated gloves) for <sup>32</sup>P. For <sup>33</sup>P, standard acrylic shielding suffices. Monitor radiation exposure with dosimeters and dispose of waste via certified protocols .
Data Interpretation and Reproducibility
Q. How to reconcile discrepancies in NGD-Na’s reported half-life across studies?
Variability arises from buffer composition (e.g., divalent cations accelerate degradation) and temperature. Standardize conditions: 25°C, 50 mM HEPES (pH 7.4), and EDTA (1 mM) to chelate metal ions. Use accelerated stability studies (e.g., 40°C) for predictive modeling .
Q. What statistical approaches are recommended for analyzing NGD-Na’s dose-response in cellular assays?
Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Account for cell-line-specific NAD<sup>+</sup> pool sizes by normalizing to intracellular NAD<sup>+</sup> levels measured via enzymatic cycling assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
